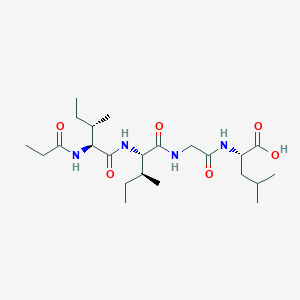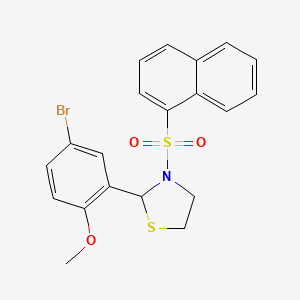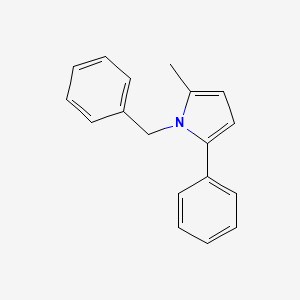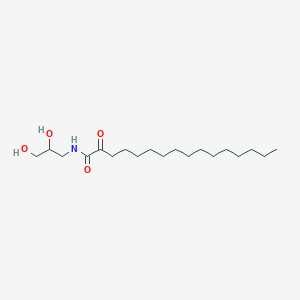
Argon;xenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon and xenon are noble gases, elements that are typically unreactive due to their full valence electron shells. under specific conditions, these gases can form compounds. One such compound is the argon-xenon compound, which has the chemical formula ArXe. This compound is notable for its unique properties and the conditions under which it can be synthesized.
Métodos De Preparación
The preparation of argon-xenon compounds typically involves high-pressure conditions. One method involves the use of gas hydrate technology, where argon and xenon gases are combined under controlled conditions to form a stable compound. This process often requires a stainless steel equilibrium cell and precise temperature and pressure control . Another method involves cryogenic distillation, which is energy-intensive but effective in separating and purifying noble gases .
Análisis De Reacciones Químicas
Argon-xenon compounds are relatively inert, but they can undergo certain types of reactions under specific conditions. These reactions include:
Oxidation and Reduction: While argon and xenon are generally unreactive, xenon can form compounds with highly electronegative elements like fluorine and oxygen.
Substitution: Xenon can participate in substitution reactions, particularly with fluorine to form various xenon fluorides.
Common Reagents and Conditions: Reactions involving xenon often require the presence of strong oxidizing agents like platinum hexafluoride and conditions such as high pressure or the presence of a catalyst.
Major Products: The major products of these reactions include xenon fluorides (XeF2, XeF4, XeF6) and oxides (XeO3, XeO4).
Aplicaciones Científicas De Investigación
Argon-xenon compounds have several scientific research applications:
Mecanismo De Acción
The mechanism of action for argon-xenon compounds involves the interaction of their closed-shell electron configurations under high-pressure conditions. This interaction leads to the formation of van der Waals bonds, which are relatively weak but sufficient to stabilize the compound . The molecular targets and pathways involved are primarily related to the physical conditions that enable these interactions, such as pressure and temperature .
Comparación Con Compuestos Similares
Argon-xenon compounds can be compared with other noble gas compounds, such as those involving krypton and radon. Similar compounds include:
Propiedades
Número CAS |
220152-40-9 |
|---|---|
Fórmula molecular |
Ar4Xe9 |
Peso molecular |
1341 g/mol |
Nombre IUPAC |
argon;xenon |
InChI |
InChI=1S/4Ar.9Xe |
Clave InChI |
LRECLMNZGWXHHM-UHFFFAOYSA-N |
SMILES canónico |
[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)







![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

